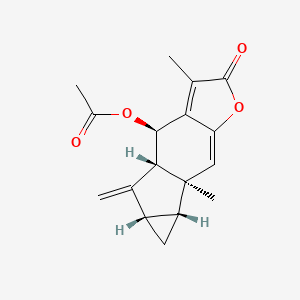

Chlojaponilactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chlojaponilactone B is a lindenane-type sesquiterpenoid compound isolated from the perennial herbaceous plant Chloranthus japonicus. This compound has garnered significant attention due to its potent anti-inflammatory properties and its potential therapeutic applications in treating various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlojaponilactone B involves several steps, starting from the extraction of Chloranthus japonicus. The compound is typically isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC). The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but it is known that the compound can be obtained through careful extraction and purification processes .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Chloranthus japonicus, followed by purification using advanced chromatographic techniques. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions: Chlojaponilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chlojaponilactone B has been extensively studied for its anti-inflammatory properties. It has shown promise in attenuating lipopolysaccharide-induced inflammatory responses by suppressing the TLR4-mediated reactive oxygen species generation and NF-κB signaling pathway . Additionally, this compound has demonstrated neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells . These findings suggest that this compound could be a potential therapeutic agent for treating inflammatory diseases and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Chlojaponilactone B involves the inhibition of the TLR/MyD88/NF-κB signaling pathway. This pathway plays a crucial role in the inflammatory response, and its inhibition by this compound leads to a reduction in the levels of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, this compound interferes with the expression of genes related to multiple inflammatory pathways, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Chlojaponilactone B is unique among lindenane-type sesquiterpenoids due to its potent anti-inflammatory properties. Similar compounds include other sesquiterpenoids isolated from Chloranthus japonicus, such as Chlojaponilactone A and Chlojaponilactone C . While these compounds also exhibit anti-inflammatory effects, this compound has shown superior efficacy in inhibiting the TLR/MyD88/NF-κB signaling pathway, making it a promising candidate for further research and development .

Biological Activity

Chlojaponilactone B, a lindenane-type sesquiterpenoid derived from Chloranthus japonicus, has garnered attention in pharmacological research due to its notable biological activities, particularly its anti-inflammatory and neuroprotective effects. This article synthesizes current findings on the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that contributes to its diverse biological properties. The compound exhibits several functional groups that play critical roles in its interaction with biological systems.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties through various mechanisms:

- Inhibition of Nitric Oxide Production : Research indicates that this compound effectively suppresses nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition occurs in a dose-dependent manner, leading to reduced expression of pro-inflammatory cytokines such as TNF-α, IL-6, and iNOS .

- Mechanistic Pathways : The compound operates primarily through the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of inflammatory mediators. Studies reveal that this compound inhibits the phosphorylation of IκBα and the nuclear translocation of p65, thereby reducing inflammation at the cellular level .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

- Oxidative Stress Mitigation : In a PC12 cell model subjected to oxidative stress via H₂O₂ treatment, this compound exhibited protective effects by stabilizing mitochondrial membrane potential and enhancing antioxidant enzyme activities (e.g., superoxide dismutase) while decreasing intracellular reactive oxygen species (ROS) levels .

- Cell Viability and Apoptosis : The compound significantly improved cell viability and reduced apoptosis in oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Case Study 1: Neuroprotection in Oxidative Stress Models

A study conducted on PC12 cells demonstrated that treatment with this compound significantly mitigated oxidative damage caused by H₂O₂. The results indicated that the compound not only preserved cell viability but also enhanced antioxidant defenses within the cells, marking it as a promising candidate for further investigation in neuroprotective therapies.

Case Study 2: Inhibition of Inflammatory Responses

In vivo studies using LPS-induced models showed that this compound effectively reduced ear swelling and neutrophil infiltration, showcasing its potential application in treating inflammatory conditions. The compound's ability to modulate key inflammatory pathways positions it as a valuable therapeutic agent against various inflammatory diseases .

Properties

IUPAC Name |

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJENQWQXZQCLHL-PVBKFEAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.